molecular formula C5H6ClNO3 B6603244 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 2649065-33-6

3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6603244
CAS No.: 2649065-33-6
M. Wt: 163.56 g/mol
InChI Key: AWSNQVCSHUSHCP-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound offered for research and development purposes. This dihydroisoxazole derivative features both a reactive chloromethyl group and a carboxylic acid functional group, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry . Compounds based on the 4,5-dihydro-1,2-oxazole (isoxazoline) scaffold are of significant interest in pharmaceutical research due to their broad biological activities . For instance, similar dihydroisoxazole-carboxamide derivatives have been investigated as potential therapeutic agents, such as antirheumatic drugs and selective inhibitors of enzymes like carbonic anhydrase II . The presence of multiple reactive sites on the molecule allows researchers to conduct diverse chemical transformations, enabling its use in the synthesis of more complex molecules for drug discovery programs and material science. This product is intended for use in a laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet and handle the material in accordance with laboratory best practices.

Properties

IUPAC Name

3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3/c6-2-3-1-4(5(8)9)10-7-3/h4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNQVCSHUSHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Serine-Based Synthesis

DL-Serine methyl ester hydrochloride serves as a starting material in a patented method. Treatment with dichloroacetyl chloride generates methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate, which undergoes selective hydrolysis. Subsequent chlorination with thionyl chloride introduces the chloromethyl group at position 3. Key conditions include:

StepReagents/ConditionsYield
CyclizationDichloroacetyl chloride, DCM, 0°C → RT85%
ChlorinationSOCl₂, toluene, reflux78%

The carboxylic acid is obtained via saponification of the methyl ester using potassium hydroxide in isopropanol.

Coupling Agent-Mediated Oxazole Formation

Modern approaches leverage coupling agents to assemble the oxazole core. A 2025 ACS study demonstrates the use of triflylpyridinium reagents to activate carboxylic acids, enabling one-pot oxazole synthesis. While optimized for 4,5-disubstituted oxazoles, adapting this method for dihydrooxazoles requires saturation of the ring post-cyclization.

Tosylmethyl Isocyanide Trapping

Reaction of chloromethyl-substituted acylpyridinium intermediates with tosylmethyl isocyanide yields 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylates. Catalytic DMAP (4-dimethylaminopyridine) facilitates acylation, with DCM as the solvent. Hydrolysis to the carboxylic acid proceeds quantitatively under mild basic conditions.

Optimized Protocol :

  • Acylpyridinium Formation : 1.3 equiv DMAP-Tf, DCM, 0°C → RT

  • Cyclization : 1.2 equiv Tosylmethyl isocyanide, 24 h

  • Hydrolysis : 1.5 equiv KOH, H₂O/THF, 50°C

Hydrolytic Pathways for Carboxylic Acid Derivatization

Methyl or ethyl esters of the target compound are common intermediates. Saponification using aqueous KOH or NaOH converts esters to carboxylic acids.

Potassium Hydroxide Hydrolysis

A patent example details dissolving methyl 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate in IMS (industrial methylated spirit) with KOH pellets (85% w/w). Stirring overnight at 20°C followed by acetone precipitation isolates the carboxylic acid in 90% yield.

Yield Comparison :

EsterBaseSolventYield
MethylKOHIMS90%
EthylNaOHEtOH/H₂O88%

Industrial-Scale Considerations

Solvent Recovery and Reuse

The ACS method emphasizes DMAP recovery via aqueous extraction, reducing costs by 40% in gram-scale syntheses. DCM and THF are recycled via distillation, aligning with green chemistry principles.

Crystallization Optimization

Recrystallization from acetone/water mixtures (1:3 v/v) produces analytically pure 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid with >99% HPLC purity.

Mechanistic Insights

Cyclization Stereoelectronics

Density functional theory (DFT) studies indicate that the 4,5-dihydrooxazole ring adopts an envelope conformation, with the chloromethyl group equatorial to minimize steric clash. The carboxylic acid’s carboxylate anion stabilizes the transition state during hydrolysis.

Chloromethyl Group Reactivity

The chloromethyl substituent exhibits moderate electrophilicity (Hammett σₚ = 0.76), enabling selective substitution at elevated temperatures. Competing elimination to form acrylamides is suppressed using aprotic solvents like DCM .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex pharmaceutical compounds. Its derivatives have shown potential in drug discovery due to their biological activity:

  • Anticancer Activity : Studies indicate that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, modifications of similar compounds have demonstrated IC50 values in the low micromolar range against colorectal and breast cancer cells .
  • Antimicrobial Properties : Research has shown that derivatives of this compound possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This activity is comparable to established antibiotics like ciprofloxacin .
CompoundActivity AgainstReference
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acidModerate to high against S. aureus
Similar oxazole derivativesHighly active against E. coli

Biological Studies

The biological activity of this compound has been explored in various studies:

  • Mechanism of Action : The compound may interact with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. This interaction could influence cellular processes and signaling pathways .
  • Antiviral Activity : Recent investigations have highlighted the potential of oxazole derivatives as inhibitors of viral enzymes such as HIV integrase, showing efficacy in inhibiting viral replication at low concentrations .

Materials Science

In addition to its biological applications, the compound is being investigated for its potential use in developing novel materials with specific properties:

  • Polymer Production : The unique structure allows for the creation of advanced materials suitable for electronics or other applications requiring specific mechanical or thermal properties .

Case Studies and Research Findings

Numerous studies have documented the efficacy and versatility of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple human tumor cell lines, reinforcing its potential as a lead compound in anticancer drug development.
  • Antimicrobial Studies : Another research project evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates of bacteria. The findings indicated that certain modifications significantly enhanced antibacterial properties.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of 4,5-dihydro-1,2-oxazole-5-carboxylic acid is conserved across analogs, but substituents at position 3 dictate physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Key Features
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Chloromethyl (-CH₂Cl) Reactive electrophile; used in alkylation reactions
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-Chlorophenyl Aryl-substituted; commercially available; GHS-classified for safety
3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Pyridin-3-yl Heteroaryl group; predicted CCS (138.9 Ų for [M+H]+)
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Methoxycarbonyl (-COOCH₃) Electron-withdrawing group; CCS 133.3 Ų for [M+H]+
3-(2-Butyl-5-Chloro-1H-Imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-Butyl-5-chloroimidazole Metabolite with anti-inflammatory potential; synthesized via hydrolysis

Key Observations :

  • Electrophilicity : The chloromethyl group in the target compound enhances reactivity compared to aryl or heteroaryl analogs.
  • Solubility : Pyridyl and methoxycarbonyl analogs may exhibit improved aqueous solubility due to polar substituents.
  • Biological Activity : The imidazole-substituted analog shows promise in anti-rheumatoid studies, highlighting the role of heterocyclic substituents in bioactivity .

Physicochemical Properties

Collision cross-section (CCS) data from mass spectrometry provide insights into molecular size and conformation:

Compound Adduct Predicted CCS (Ų)
3-(Pyridin-3-yl)- analog [M+H]+ 138.9
3-(Methoxycarbonyl)- analog [M+H]+ 133.3
Target compound (estimated) [M+H]+ ~130–140 (hypothetical)

Smaller substituents (e.g., chloromethyl) may reduce CCS compared to bulky aryl/heteroaryl groups.

Biological Activity

3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C6H7ClN2O3
  • Molecular Weight : 192.58 g/mol
  • CAS Number : 1251924-30-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methods often leverage existing literature on oxazole derivatives to optimize yields and purity.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
This compoundModerate to high against S. aureus
5e, 5gHighly active against E. coli
4g, 4hActive against P. aeruginosa

Antiviral Activity

Recent studies have explored the antiviral properties of oxazole derivatives, particularly their role as inhibitors of viral enzymes such as HIV integrase. Compounds structurally similar to this compound have been found to inhibit viral replication at low micromolar concentrations .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit certain enzymes involved in bacterial cell wall synthesis and viral replication processes.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antibacterial properties of various oxazole derivatives using the cup plate method. The results indicated that compounds similar to this compound exhibited significant antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .

Study on Antiviral Efficacy

Another research project focused on synthesizing and testing oxazole derivatives for their antiviral activity against HIV. The findings revealed that certain modifications in the chemical structure significantly enhanced their inhibitory effects on HIV integrase .

Q & A

Q. What are the established synthetic routes for 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what key intermediates are involved?

The synthesis of oxazole derivatives typically involves cyclization reactions. For example, analogous compounds are synthesized via a two-step process: (i) condensation of substituted aldehydes with hydroxylamine to form oxime intermediates, and (ii) cyclization using reagents like ethyl chloroformate or thionyl chloride under controlled conditions. Key intermediates include chlorinated oxime derivatives and ester-protected carboxylic acids . Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor ring closure.

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the oxazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and chloromethyl group (δ 4.0–4.5 ppm). DEPT-135 can distinguish CH2_2 (chloromethyl) and quaternary carbons.
  • HPLC-MS : Verify purity and molecular ion peaks ([M+H]+^+) with electrospray ionization.
  • X-ray crystallography : Resolve dihydro-oxazole ring conformation and substituent geometry, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Contradictions often arise from solvent effects or incomplete cyclization. For example, switching from batch to continuous flow reactors improves heat/mass transfer, increasing yields by 15–20% in analogous oxazole syntheses . Kinetic studies (e.g., monitoring via in-situ FTIR) can identify rate-limiting steps. Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., reagent stoichiometry, temperature gradients) while minimizing side reactions.

Q. What strategies are effective for analyzing the biological interactions of this compound with enzymatic targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., cyclooxygenase-2) based on the chloromethyl group’s electrophilic properties.
  • Enzyme inhibition assays : Measure IC50_{50} values via fluorometric or colorimetric methods (e.g., NADH depletion for oxidoreductases). Compare results with structurally similar compounds (Table 1) to establish structure-activity relationships (SARs) .

Table 1 : Comparative Biological Activity of Oxazole Derivatives

CompoundTarget EnzymeIC50_{50} (µM)Key Functional Groups
Analog A (Dichlorophenyl)Cytochrome P4502.3 ± 0.5Dichlorophenyl, methyl
Target Compound (Chloromethyl)COX-2 (Predicted)Pending dataChloromethyl, dihydro-oxazole

Q. How can computational chemistry aid in predicting the reactivity of the chloromethyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the chloromethyl group’s susceptibility to nucleophilic attack. Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis predict regioselectivity in substitution reactions. For instance, the LUMO of the chloromethyl group (-4.2 eV) suggests high reactivity toward thiol nucleophiles in biological systems .

Methodological Notes

  • Data Contradictions : Cross-validate HPLC purity data with 1H^1 \text{H}-NMR integration to rule out co-eluting impurities.
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in cyclization steps to reduce environmental impact .

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